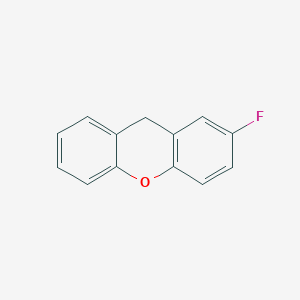
2-Fluoro-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-9H-xanthene is a fluorinated derivative of xanthene, a tricyclic aromatic compound The xanthene scaffold is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science
Preparation Methods
The synthesis of 2-Fluoro-9H-xanthene typically involves the fluorination of xanthene or its derivatives. One common method is the direct fluorination of xanthene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Another approach involves the use of fluorinated precursors in the synthesis of xanthene derivatives. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Chemical Reactions Analysis
2-Fluoro-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of xanthone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced xanthene derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
2-Fluoro-9H-xanthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it a valuable intermediate in various organic reactions.
Biology: The compound is used in the development of fluorescent probes and dyes for biological imaging. Its fluorinated structure enhances its photostability and fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry: This compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-9H-xanthene depends on its specific application. In biological systems, its fluorinated structure allows it to interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved biological activity. In fluorescent probes, the fluorine atom enhances the photophysical properties, making the compound more effective for imaging applications .
Comparison with Similar Compounds
2-Fluoro-9H-xanthene can be compared with other xanthene derivatives, such as:
Xanthone: A non-fluorinated derivative with similar structural features but different chemical properties.
9H-xanthene: The parent compound without the fluorine atom, exhibiting different reactivity and applications.
2,4-Difluoro-9H-xanthene: A compound with two fluorine atoms, offering different chemical and physical properties compared to this compound
Properties
CAS No. |
714972-01-7 |
|---|---|
Molecular Formula |
C13H9FO |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-fluoro-9H-xanthene |
InChI |
InChI=1S/C13H9FO/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |
InChI Key |
OWQTVIXPEDWCAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)


![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)
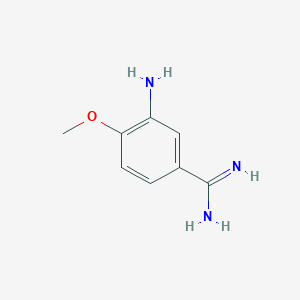
![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)
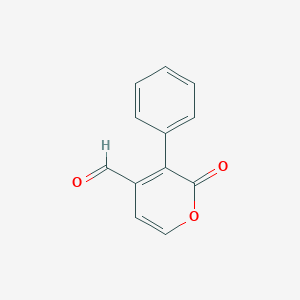
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
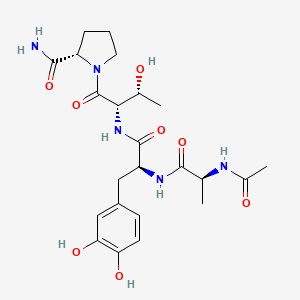
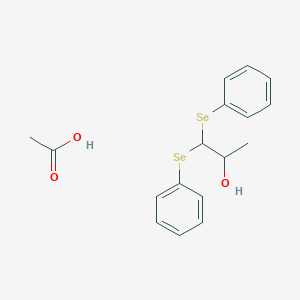
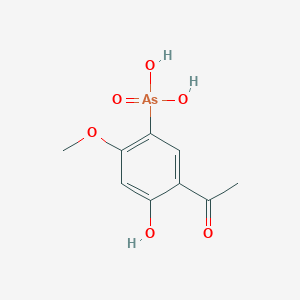
![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)
